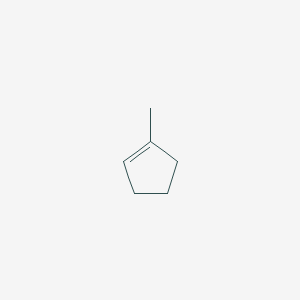

1-Methylcyclopentene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 1 Methylcyclopentene

Established Synthetic Pathways

Dehydration Reactions

A principal method for the synthesis of 1-Methylcyclopentene is the acid-catalyzed dehydration of 1-methylcyclopentanol. This elimination reaction typically proceeds through an E1 mechanism. The process involves the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of the double bond.

The reaction favors the formation of the more substituted alkene, this compound, as the major product, in accordance with Saytzeff's rule. Common acidic catalysts employed for this transformation include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). The reaction is typically carried out with heating to drive the equilibrium towards the alkene product.

Table 1: Reagents and Conditions for Dehydration of 1-Methylcyclopentanol

| Starting Material | Catalyst | Temperature | Major Product |

|---|---|---|---|

| 1-Methylcyclopentanol | Sulfuric Acid (H₂SO₄) | Heat | This compound |

Reactions Involving Methylenecyclopentane (B75326)

This compound can also be synthesized from its isomer, methylenecyclopentane. This isomerization is typically a two-step process. The first step involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond of methylenecyclopentane. This addition follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, yielding 1-bromo-1-methylcyclopentane.

In the second step, the resulting haloalkane undergoes an elimination reaction upon treatment with a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent. This base-induced elimination follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene, which is this compound.

Preparation from Cyclohexanol (B46403) or Cyclohexene (B86901)

An industrially significant route to this compound involves the thermal rearrangement of cyclohexanol or cyclohexene in the gas phase. google.com This process is typically conducted at elevated temperatures, ranging from 250°C to 500°C. google.comgoogle.com When cyclohexanol is the starting material, the reaction proceeds through an initial dehydration to form cyclohexene, which then undergoes a ring contraction to yield this compound. google.com

The reaction is often facilitated by solid acid catalysts. Various catalysts have been investigated for this process, including silica (SiO₂), alumina (Al₂O₃), and modified aluminum silicates. google.com For instance, the isomerization of cyclohexene to this compound has been reported to occur at 400°C in the gas phase over a silica catalyst, achieving a yield of 60.3%. google.com Another example describes the conversion of cyclohexanol to methylcyclopentenes at 450°C using chlorine-doped aluminum oxide. google.comgoogle.com This method can also produce by-products such as 3-methylcyclopentene (B105217) and 4-methylcyclopentene. google.com

Table 2: Catalytic Conversion of Cyclohexanol/Cyclohexene to this compound

| Starting Material | Catalyst | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|

| Cyclohexene | Silicon Dioxide | 400 | 60.3 google.com |

| Cyclohexanol | Chlorine-doped Aluminum Oxide | 450 | Not specified |

Advanced Synthetic Approaches

Stereoselective Synthesis

While the synthesis of this compound itself does not involve the creation of a stereocenter on the double bond, the principles of stereoselective synthesis are crucial in the preparation of more complex, substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives. acs.org Methodologies such as rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols can produce highly substituted cyclopentanes with excellent control over stereochemistry, achieving high diastereoselectivity and enantiomeric excess. nih.gov These advanced strategies allow for the construction of multiple stereogenic centers in a single transformation, which is of significant interest in the synthesis of biologically active molecules and natural products. nih.gov The electrophilic addition to substituted cyclopentenes has also been studied to control the stereochemical outcome of the products. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. yale.eduepa.gov This involves several key strategies:

Use of Solid Catalysts: Replacing corrosive and hazardous liquid acids like sulfuric acid in dehydration reactions with solid, reusable catalysts such as zeolites or bentonite clays can reduce waste and improve safety. essentialchemicalindustry.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. yale.edu Catalytic processes, such as the gas-phase isomerization of cyclohexene, are generally favored over stoichiometric reactions as they minimize waste. yale.edu

Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources. yale.eduessentialchemicalindustry.org Research into the synthesis of cyclic compounds from biomass-derived platform chemicals is an active area that could eventually provide sustainable routes to precursors for this compound.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key principle of green chemistry. yale.eduessentialchemicalindustry.org The development of more efficient catalysts could lower the high temperatures currently required for the gas-phase synthesis of this compound, thereby reducing energy consumption. yale.edu

By integrating these principles, the chemical industry can move towards more sustainable and efficient methods for the production of this compound and other valuable chemical intermediates.

Reaction Mechanisms and Kinetics of 1 Methylcyclopentene

Catalytic Reactions Involving 1-Methylcyclopentene

Cycloalkylation Reactions (e.g., with Phenol)

The catalytic cycloalkylation of phenol (B47542) with this compound has been extensively studied to synthesize various methylcyclopentyl phenols, including para- and ortho-, ortho- (1-methylcyclopentyl) phenols. These reactions are significant for producing chemical additives, such as alkylphenols, which are widely used in various industries. Cyclic hydrocarbons, like this compound, offer improved thermal stability in their alkylation products compared to aliphatic hydrocarbons. researcher.lifescientific.netresearchgate.net

Effect of Catalysts (e.g., KU-23, Aluminum Phenolate)

Various catalysts have been investigated for their effectiveness in the cycloalkylation of phenol with this compound. Two prominent catalysts are KU-23 and aluminum phenolate (B1203915). researcher.lifescientific.netresearchgate.netresearcher.life

KU-23 Catalyst: When KU-23 is used as a catalyst, high yields and selectivity for the target products (para- and ortho-, ortho- (1-methylcyclopentyl) phenols) can be achieved under specific conditions. Optimal conditions reported include a temperature of 110°C, a reaction time of 5 hours, a phenol to this compound molar ratio of 1:1, and a catalyst amount of 10% relative to the phenol taken. Under these conditions, a target product yield of 71.2% (based on phenol) and a selectivity of 92.8% were observed. researcher.lifescientific.netresearchgate.netresearcher.life

Aluminum Phenolate Catalyst: Cycloalkylation reactions catalyzed by aluminum phenolate typically require higher temperatures and different molar ratios. Effective conditions include a temperature of 260°C, a reaction time of 5 hours, a phenol to this compound molar ratio of 1:2, and a catalyst amount of 20% relative to the phenol. This resulted in a target product yield of 44.3% (based on phenol) and a selectivity of 87.6%. researcher.lifescientific.netresearchgate.netresearcher.life

Other Catalysts: Other catalysts, such as phosphate-containing zeolite Y and KN-30, have also been explored. For instance, KN-30, a zeolite-containing catalyst, achieved a 77.3% yield of p-(1-methylcyclopentyl)phenol with 92.6% selectivity under conditions of 110°C, 5 hours, a 1:1 phenol to this compound molar ratio, and 12% catalyst. akj.azresearchgate.net

Kinetic Parameters and Selectivity

The kinetic parameters, including temperature, reaction duration, molar ratios of initial components, and catalyst amount, significantly influence the yield and selectivity of the methylcyclopentyl phenols produced. researcher.lifescientific.netresearchgate.netresearcher.life

The following table summarizes the optimal kinetic parameters and resulting yields/selectivities for the cycloalkylation of phenol with this compound using different catalysts:

| Catalyst | Temperature (°C) | Reaction Time (hours) | Phenol:this compound Molar Ratio | Catalyst Amount (% of Phenol) | Yield (%) | Selectivity (%) |

| KU-23 | 110 | 5 | 1:1 | 10 | 71.2 | 92.8 |

| Aluminum Phenolate | 260 | 5 | 1:2 | 20 | 44.3 | 87.6 |

| KN-30 | 110 | 5 | 1:1 | 12 | 77.3 | 92.6 |

These studies confirm that by carefully controlling these parameters, it is possible to optimize the production of specific methylcyclopentyl phenol isomers with high yields and selectivities. researcher.lifescientific.netresearchgate.netresearcher.liferesearchgate.net The chemical structures of the synthesized products are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR spectroscopy. researcher.liferesearchgate.netresearcher.life

Free Radical Reactions

Addition of Hydrogen Bromide and Stereochemistry

The addition of hydrogen bromide (HBr) to alkenes, including this compound, can proceed via different mechanisms depending on the reaction conditions. In the absence of peroxides, the addition typically follows Markovnikov's rule, where the bromine adds to the more substituted carbon of the alkene. This involves a carbocation intermediate, which is planar, leading to a mixture of stereoisomers if a stereocenter is formed. pdx.edumasterorganicchemistry.com

However, in the presence of peroxides (ROOR) and heat or light, the addition of HBr to alkenes proceeds via a free radical mechanism, leading to an anti-Markovnikov product. In this radical chain reaction, the bromine radical adds first to the alkene, forming the more stable carbon radical (tertiary > secondary > primary). Subsequently, this carbon radical abstracts a hydrogen atom from HBr, regenerating the bromine radical. pdx.edumasterorganicchemistry.com

For this compound, the free radical addition of HBr would involve the bromine radical attacking the less substituted carbon of the double bond to form the more stable tertiary radical. The subsequent abstraction of a hydrogen atom from HBr would then lead to the anti-Markovnikov product. masterorganicchemistry.com While the regioselectivity is reversed (anti-Markovnikov), the stereochemistry of the free radical addition of HBr to alkenes generally results in a mixture of "syn" and "anti" products, as the hydrogen atom can be delivered from either face of the radical intermediate. masterorganicchemistry.commnstate.edu Studies on similar methylcycloalkenes, such as 1-methylcyclohexene, indicate that free radical addition of HBr is also trans (anti) in stereochemistry. acs.orgresearchgate.net

Polymerization Studies of 1 Methylcyclopentene

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from cyclic olefins. However, the successful ROMP of 1-methylcyclopentene presents unique challenges, primarily due to its inherent structural characteristics.

Challenges of Low Ring Strainthis compound, like other five-membered ring cycloolefins, is characterized by its relatively low ring strain.jjeci.netacs.orgcaltech.eduresearchgate.netThis low ring strain poses a significant challenge for ROMP because the driving force for the polymerization reaction is typically the release of ring strain. A direct correlation exists between lower ring strain and a reduction in the absolute value of the enthalpy of polymerization (ΔHp), which can compromise the exergonic nature required for successful ROMP, making the terms "low ring strain" and "enthalpy-driven" often contradictory in the context of ROMP.acs.orgresearchgate.netComputational studies have indicated that this compound is more stable than its isomer, methylenecyclopentane (B75326), with an enthalpy value of 18.518 kJ/mol, further highlighting its inherent stability.jjeci.netresearchgate.netThe ring strain of this compound has been reported to be as low as 1.7 kcal/mol.umich.edu

In some ring-opening cross-metathesis (ROCM) reactions, low-strain cycloolefins, including those with five-membered rings, have shown limited reactivity or selectivity with certain catalysts, attributed to the slow rate at which these catalysts open the ring systems. caltech.edu For instance, under specific ROCM conditions, cyclopentene (B43876) and cyclohexene (B86901) did not undergo oligomerization, unlike their higher ring-strain counterparts like cycloheptene (B1346976) and cyclooctene. caltech.edu

Catalyst Systems for ROMP (e.g., Ruthenium Catalysts, Grubbs Catalysts)The success of ROMP, especially for low-strain monomers, heavily relies on the choice of catalyst system. Ruthenium-based catalysts, particularly Grubbs catalysts, have been instrumental in advancing olefin metathesis.caltech.eduresearchgate.netgoogle.comWhile some early ruthenium catalysts (e.g., catalyst 1) were found to be less effective for low-strain cycloolefins, leading to no reaction or poor selectivity, more active ruthenium catalysts (e.g., catalyst 2) have demonstrated the ability to efficiently open such rings.caltech.edu

Grubbs catalysts, including first, second, and third-generation catalysts, are widely used in ROMP. Studies on the depolymerization of ROMP polymers have shown that Grubbs 3rd (G3) and 2nd (G2) generation catalysts depolymerize polymers significantly faster than Grubbs 1st generation (G1) and Hoveyda-Grubbs 2nd generation (HG2) catalysts under identical conditions. researchgate.net This highlights the varying activities of different generations of Grubbs catalysts, with later generations often offering improved performance, which can be crucial for overcoming the kinetic barriers associated with low-strain monomers. researchgate.net

Copolymerization with Other Olefins

Copolymerization offers an alternative strategy to incorporate this compound into polymer chains, potentially overcoming some of the limitations encountered in its homopolymerization via ROMP.

Ethylene (B1197577) Copolymerization with Half-Titanocene CatalystsThe copolymerization of this compound with ethylene has been investigated using half-titanocene catalysts. This approach allows for the incorporation of the cyclic olefin into a linear polymer backbone, leading to copolymers with distinct properties.kotohiro-nomura.comHalf-titanocene catalysts are a class of metallocene catalysts known for their activity in olefin polymerization.researchgate.net

Effect of Ligands and Microstructural AnalysisThe choice of ligands in half-titanocene catalysts plays a crucial role in the copolymerization of ethylene with this compound, influencing both the reaction rates and the microstructure of the resulting copolymers.kotohiro-nomura.comThe electronic and steric effects of substituents on comonomers, such as this compound, can significantly impact the polymerization process.researchgate.netDetailed microstructural analysis, often performed using techniques like 13C NMR spectroscopy, is essential to understand the arrangement of monomer units within the copolymer chain and to deduce copolymerization parameters.kotohiro-nomura.comresearchgate.netSuch analyses provide insights into the effect of different ligands on the incorporation efficiency and sequence distribution of this compound units within the polyethylene (B3416737) chain.kotohiro-nomura.com

Table 1: Ring Strain Energies of Cycloolefins

| Cycloolefin | Ring Strain Energy (kcal/mol) |

| Cyclopentene | Low (e.g., 1.7) umich.edu |

| Cyclohexene | Low (e.g., did not oligomerize under ROCM) caltech.edu |

| Cycloheptene | Higher (e.g., oligomerized readily under ROCM) caltech.edu |

| Cyclooctene | Higher (e.g., oligomerized readily under ROCM) caltech.edu |

Table 2: Catalyst Activity in Depolymerization of ROMP Polymers

| Catalyst Type | Relative Depolymerization Rate |

| Grubbs 3rd (G3) | Significantly Faster researchgate.net |

| Grubbs 2nd (G2) | Significantly Faster researchgate.net |

| Grubbs 1st (G1) | Slower researchgate.net |

| Hoveyda-Grubbs 2nd (HG2) | Slower researchgate.net |

Incorporation Mechanisms (e.g., 1,2-insertion, 1,3-insertion)

In the copolymerization of this compound (1-MeCPE) with ethylene, two primary incorporation mechanisms have been observed: 1,2-insertion and 1,3-insertion acs.orgacs.org. These mechanisms dictate how the cyclic monomer integrates into the growing polymer chain, influencing the final polymer's microstructure.

1,2-Insertion : In this mechanism, the double bond of this compound opens, and the monomer inserts into the polymer chain, typically maintaining the cyclopentane (B165970) ring as a pendant group acs.org. The methyl group remains on the carbon atom directly involved in the double bond that becomes part of the polymer backbone. Studies using specific aryloxo-modified half-titanocene catalysts, such as 1,2,4-Me₃C₅H₂-aryloxo analogue (1), have shown efficient incorporation of 1-MeCPE into ethylene copolymers primarily via a 1,2-insertion manner acs.org.

1,3-Insertion : This mechanism involves an isomerization of the this compound monomer prior to or during its incorporation into the polymer chain acs.org. The 1-MeCPE unit is incorporated as a methylene (B1212753) cyclopentane unit, suggesting a rearrangement, possibly involving a 3,2-hydride shift, which has been observed in the polymerization of related cycloolefins like 3-methylcyclopentene (B105217) acs.orgresearchgate.net. The 1,2,4-Me₃C₅H₂-aryloxo analogue (1) catalyst system has been shown to facilitate both 1,2-insertion and 1,3-insertion (after isomerization) of 1-MeCPE in ethylene copolymerization, leading to copolymers with uniform compositions acs.org.

These distinct insertion modes contribute to the diverse microstructures achievable in poly(ethylene-co-1-MeCPE)s, as evidenced by ¹³C NMR spectroscopic analysis ontosight.ai.

Other Polymerization Mechanisms (e.g., Ziegler-Natta, Cationic Polymerization)

Beyond specific insertion mechanisms, this compound's polymerization can be influenced by broader catalytic systems, including Ziegler-Natta and cationic polymerization.

Ziegler-Natta Polymerization : Ziegler-Natta catalysts are widely used for the polymerization of α-olefins, offering control over polymer linearity and stereoselectivity wikipedia.orglibretexts.orgpearson.comfiveable.me. Homogeneous Ziegler-Natta catalysts, particularly metallocene and half-titanocene catalysts, have been instrumental in the polymerization of cycloolefins researchgate.netwikipedia.orgwikipedia.org. The half-titanocene catalysts, such as Cp'TiCl₂(X) activated with methylaluminoxane (B55162) (MAO), which are a type of homogeneous Ziegler-Natta catalyst, have demonstrated effectiveness in the copolymerization of this compound with ethylene acs.orgresearchgate.net. While direct homopolymerization of this compound with Ziegler-Natta catalysts is less frequently reported with detailed findings, related cycloolefins like 3-methylcyclopentene have been successfully polymerized using Ziegler catalysts, although with generally low polymerization rates researchgate.net. This suggests the potential for this compound to undergo similar coordination polymerization, especially in copolymerization scenarios.

Cationic Polymerization : Cationic polymerization is a chain-growth polymerization method initiated by electrophilic species, suitable for monomers with electron-donating substituents that can stabilize a resulting carbocation mit.eduwikipedia.org. Given that this compound possesses a methyl group, an electron-donating substituent, it is a plausible candidate for cationic polymerization wikipedia.org. Indeed, cationic catalysts have been shown to be effective for the polymerization of related cycloolefins, such as 3-methylcyclopentene, although the polymerization rates were noted to be very low researchgate.net. The mechanism involves the generation of a carbenium ion, which then propagates by reacting with other monomer units mit.eduwikipedia.org.

Theoretical and Computational Studies on 1 Methylcyclopentene

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, notably Density Functional Theory (DFT) studies, are instrumental in elucidating the electronic and structural characteristics of 1-methylcyclopentene. These methods provide a robust framework for predicting molecular geometries, energy landscapes, and electronic distributions.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps is a key aspect of quantum chemical studies, offering insights into a molecule's chemical stability and reactivity. The energy gap (Eg) for this compound has been calculated to be 7.086 eV jjeci.net. A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity, as it indicates a lower energy barrier for electron transitions physchemres.orgresearchgate.netirjweb.com. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting capability, making their energy difference a vital descriptor of chemical behavior physchemres.orgirjweb.comajchem-a.comthaiscience.info.

Table 1: HOMO-LUMO Energy Gap for this compound

| Compound | Energy Gap (Eg) | Unit | Reference |

| This compound | 7.086 | eV | jjeci.net |

| Methylenecyclopentane (B75326) | 6.947 | eV | jjeci.net |

The impact of various substituents on the stability and electronic structure of this compound has been investigated through DFT calculations. Studies have examined the effect of substituents such as F, OH, CH3, NH2, CN, NO2, CHO, and CF3 on the relative stabilities of this compound and methylenecyclopentane tautomers. Results indicate that all tested substituents generally increase the stability of both isomers researchgate.netjjeci.netresearchgate.net. Furthermore, the introduction of substituents can subtly influence the orbital energies (HOMO and LUMO) and, consequently, the energy gaps. For this compound, most substituents tend to decrease the energy gap, with the exception of fluorine (F), which leads to a slight increase jjeci.net. Substituents also impact the dipole moment of the molecule, reflecting changes in charge distribution jjeci.net.

Electrostatic Potential (ESP) surfaces are computational tools that visualize the charge distribution around a molecule, providing valuable information about its reactive sites. These surfaces are typically calculated using high-level quantum chemical methods such as CCSD/aug-ccPVDZ researchgate.netresearchgate.netjjeci.net. The ESP surface illustrates regions of positive and negative electrostatic potential, which can predict where electrophilic or nucleophilic attacks are likely to occur jjeci.netresearchgate.netajchem-a.comthaiscience.inforsc.org. For this compound, such analyses help in understanding its interaction with other chemical species and its propensity for various reactions.

Molecular Simulation Calculations in Reaction Analysis

Molecular simulation calculations, including molecular dynamics (MD) and other computational approaches, are employed to analyze the reaction mechanisms involving this compound. These simulations provide dynamic insights into complex chemical processes that are difficult to study experimentally.

One notable application is in the analysis of catalytic cracking reactions. Molecular simulation calculations, combined with thermodynamic data, have been utilized to explore the catalytic cracking reaction mechanisms of this compound on ZSM-5 zeolite rsc.org. These studies help in establishing comprehensive reaction networks and understanding the distribution of products. For instance, in comparative studies with cyclohexene (B86901), this compound exhibited similar catalytic cracking product distributions, largely due to their facile mutual isomerization rsc.org. The five-membered ring-opening cracking pathway was found to be thermodynamically more advantageous for this compound, contributing to a higher yield of ring-opening products rsc.org. Molecular simulations are generally valuable for predicting thermodynamic values for reactive chemicals and for detailed investigations of their reactivity nih.gov. While specific MD simulations for shear-driven reactions of this compound were not explicitly detailed, similar studies on related cyclic alkenes like cyclohexene demonstrate the utility of MD in understanding how physical deformation can activate reaction mechanisms researchgate.netescholarship.org.

Stereochemical Principles and Conformational Analysis

The stereochemical principles and conformational analysis of this compound are governed by the inherent flexibility of its five-membered ring. Cyclopentane (B165970) and its derivatives, including this compound, adopt non-planar puckered conformations to alleviate eclipsing strain that would be present in a planar ring msu.edu. The two most stable conformations for a five-membered ring like cyclopentane are the "envelope" and "half-chair" forms kyushu-univ.jp. The envelope conformation is generally considered slightly more stable than the half-chair, with a small energy difference of approximately 0.5 kcal/mol kyushu-univ.jp.

Conformational analysis involves studying the energy changes that occur as a molecule rotates around its sigma bonds, leading to different spatial arrangements known as conformers sathyabama.ac.in. These conformational isomers are separated by relatively low energy barriers, typically less than 60 kJ/mol, allowing for rapid interconversion at room temperature sathyabama.ac.instereoelectronics.orgwindows.net. The presence of the methyl group in this compound influences these conformational preferences due to steric interactions, favoring arrangements where the methyl group experiences minimal repulsion. Understanding these conformational dynamics is crucial for predicting the molecule's reactivity and physical properties, as different conformers can exhibit varying reactivities.

Table 2: Key Conformational Aspects of Five-Membered Rings

| Aspect | Description | Reference |

| Ring Puckering | Five-membered rings adopt non-planar puckered conformations to minimize eclipsing strain. | msu.edu |

| Stable Conformations | "Envelope" and "Half-chair" are the two most stable conformations. | kyushu-univ.jp |

| Relative Stability | The "envelope" conformation is slightly more stable than the "half-chair" by approximately 0.5 kcal/mol. | kyushu-univ.jp |

| Interconversion | Conformational isomers interconvert rapidly due to low energy barriers (< 60 kJ/mol), making them generally inseparable at room temperature. | sathyabama.ac.instereoelectronics.orgwindows.net |

| Effect of Substituents | The methyl group in this compound influences conformational preferences due to steric effects, favoring arrangements that minimize repulsion. | (Inferred) |

Advanced Analytical Techniques in 1 Methylcyclopentene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including 1-Methylcyclopentene, by analyzing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of this compound. These methods provide information about the number of unique proton and carbon environments, their chemical shifts, and their connectivity.

For this compound, ¹H NMR spectra typically show distinct signals for the vinylic proton, the methyl group protons, and the various methylene (B1212753) protons within the cyclopentene (B43876) ring chemicalbook.com. For instance, a ¹H NMR spectrum of this compound (at 90 MHz in CDCl₃) has shown characteristic shifts: a vinylic proton signal around 5.30 ppm, and methylene protons in the range of 1.90-2.36 ppm, with the methyl group protons appearing around 1.72 ppm chemicalbook.com.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Vinylic Proton (C2-H) | ~5.30 |

| Methylene Protons (C3-H₂, C4-H₅) | ~1.90 - 2.36 |

| Methyl Protons (C1-CH₃) | ~1.72 |

Note: Data derived from 90 MHz ¹H NMR in CDCl₃. chemicalbook.com

¹³C NMR spectroscopy provides complementary information by revealing the unique carbon environments within the molecule. For this compound, six resonances are expected due to its six carbon atoms, with two distinct alkene carbon resonances and four sp³-hybridized carbon resonances juniperpublishers.com. A ¹³C NMR spectrum of this compound has shown alkene carbon resonances at δC 135.1 (C-1) and 124.4 (C-2) juniperpublishers.com. The remaining three ring carbons and the vinyl methyl group carbon exhibit resonances at δC 40.0, δC 29.9, δC 26.9, and δC 16.3, respectively juniperpublishers.com.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Alkene Carbon (C-1) | 135.1 |

| Alkene Carbon (C-2) | 124.4 |

| Ring Carbon (C-3) | 40.0 |

| Ring Carbon (C-4) | 29.9 |

| Ring Carbon (C-5) | 26.9 |

| Methyl Carbon (C-6) | 16.3 |

Note: Data derived from ¹³C NMR in CDCl₃. juniperpublishers.com

Two-dimensional (2D) NMR techniques enhance the capabilities of 1D NMR by spreading signals across two frequency axes, which helps to resolve overlapping peaks and establish correlations between different nuclei wikipedia.orgmnstate.edu. For this compound research, especially when dealing with complex mixtures or reaction products, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable juniperpublishers.comwikipedia.orgnih.gov.

COSY experiments reveal correlations between coupled protons, allowing for the tracing of proton spin networks within the molecule mnstate.eduemerypharma.com. For this compound, a COSY spectrum would show correlations between the vinylic proton and adjacent methylene protons, and also between coupled methylene protons within the ring juniperpublishers.com.

HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlations) wikipedia.orgnih.govhuji.ac.il. This is particularly useful for assigning specific proton signals to their corresponding carbon signals, confirming the CH, CH₂, and CH₃ groups in this compound. For example, HSQC spectra have been used to assign ¹H and ¹³C resonances of this compound juniperpublishers.com.

HMBC experiments provide information on long-range correlations (typically two or three bonds) between protons and carbons nih.govhuji.ac.il. This technique is critical for establishing connectivity across quaternary carbons or through double bonds, which might not be directly observable in HSQC or COSY spectra. HMBC spectra have been used to assign C-2', C-3', and C-1' carbons in related cyclic compounds and could similarly be applied to confirm the position of the methyl group relative to the double bond in this compound mdpi.com. The use of 2D NMR techniques is essential for unambiguous structural assignments and for analyzing the composition of mixtures containing this compound, especially when 1D spectra are too complex due to peak overlap mnstate.edunih.govfigshare.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds.

GC-MS is extensively employed for the identification and quantification of this compound, particularly in reaction mixtures or environmental samples oup.comresearchgate.netresearchgate.net. The gas chromatography component separates this compound from other components based on their differential partitioning between a stationary phase and a mobile gas phase, resulting in distinct retention times peakscientific.comepa.gov. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound epa.gov.

For this compound, its characteristic mass spectrum, including its molecular ion (M+) at m/z 82 and specific fragmentation patterns (e.g., a prominent peak at m/z 67), allows for its unambiguous identification chemicalbook.comnih.gov. This technique is crucial for monitoring reaction progress, assessing product purity, and analyzing the composition of complex hydrocarbon mixtures where this compound might be present as a reactant, product, or impurity oup.comresearchgate.netpeakscientific.com. For instance, GC-MS analysis has been used to identify this compound as an emission from ant nests researchgate.net. It has also been utilized in studies involving the catalytic cracking of this compound to determine the structure of decomposition products researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths libretexts.org. For this compound, IR spectroscopy is used to confirm the presence of its characteristic functional groups.

The IR spectrum of this compound typically exhibits key absorption bands associated with its alkene and aliphatic C-H bonds nih.govuobabylon.edu.iqbrainly.comnist.gov. A prominent absorption band around 1658 cm⁻¹ is characteristic of the C=C stretching vibration of the alkene double bond uobabylon.edu.iqbrainly.com. Additionally, C-H stretching absorptions for sp²-hybridized carbons (vinylic C-H) are expected just to the left of 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹ libretexts.orguobabylon.edu.iqbrainly.com. Aliphatic C-H stretching absorptions (sp³ C-H) appear in the 2850-2960 cm⁻¹ range uobabylon.edu.iqpressbooks.pub. Other characteristic bands for aliphatic methylene (CH₂) and methyl (CH₃) groups are also observed juniperpublishers.com.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| C=C Stretch | ~1658 |

| Vinylic =C-H Stretch | ~3020 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| Aliphatic Methylene (CH₂) | ~1422 |

| Aliphatic Methyl (CH₃) | ~1375 |

Note: Data compiled from various sources. juniperpublishers.comnih.govlibretexts.orguobabylon.edu.iqbrainly.compressbooks.pub

These distinctive IR absorption patterns serve as a fingerprint for the identification and verification of this compound.

Applications of 1 Methylcyclopentene in Advanced Chemical Synthesis

Precursor in Synthesis of Complex Molecular Structures

The inherent reactivity of its double bond and the presence of a methyl group make 1-methylcyclopentene an invaluable precursor for synthesizing a diverse array of intricate organic compounds.

Synthesis of 1,2,3-Trisubstituted Benzo[b]cyclopentenes

This compound acts as a key reactant in the synthesis of 1,2,3-trisubstituted benzo[b]cyclopentenes. This transformation is typically achieved through its reaction with β-disulfonyl iodonium (B1229267) ylides. sigmaaldrich.com This particular application is highly significant in the realm of organic chemistry, facilitating the construction of complex molecular architectures that are often challenging to obtain through other synthetic routes. sigmaaldrich.com

Formation of Alkenyl Carbenium Ions via Zeolite Adsorption

In the context of catalysis and materials science, this compound serves as a probe molecule for studying the formation of alkenyl carbenium ions, particularly through adsorption on zeolite Y. sigmaaldrich.com Research has demonstrated the formation of dimerized alkenyl carbenium ions on HY and DY zeolites at remarkably low temperatures, some as low as 150 K. These ions are characterized by distinct spectroscopic signatures, including an infrared (IR) band at 1513 cm⁻¹ and a ultraviolet (UV) band at 323 nm. This process involves the rapid oligomerization of this compound on the zeolite surface, even at cryogenic temperatures, leading predominantly to dimerized carbenium ions rather than monomeric species. The study of these interactions provides critical insights into the mechanisms of catalytic processes and the behavior of molecules on zeolite surfaces, which is fundamental for developing more efficient catalysts and adsorbents. sigmaaldrich.com

The spectroscopic characteristics observed during the formation of alkenyl carbenium ions are summarized in the following table:

| Spectroscopic Method | Characteristic Band | Temperature Range (K) | Observed Species | Reference |

| Infrared (IR) | 1513 cm⁻¹ | 150 - 473 | Dimerized Alkenyl Carbenium Ions | |

| Ultraviolet (UV) | 323 nm, 400 nm | 150 - 473 | Dimerized Alkenyl Carbenium Ions (mono-, di-, trienylic carbenium ions) |

Production of Cyclopentane (B165970) Derivatives

This compound is an essential starting material or intermediate in the synthesis of various cyclopentane derivatives. A common method for their production involves a two-stage process. The first stage entails the thermal conversion of cyclohexanol (B46403) or cyclohexene (B86901) to this compound. Subsequently, in the second stage, the addition of various HX compounds to this compound yields the desired cyclopentane derivatives. For instance, 1-methylcyclopentanol, a significant cyclopentane derivative, can be synthesized through the hydration of this compound using an acid catalyst, such as Amberlyst 15, in a mixture of isopropyl alcohol and water at elevated temperatures (around 55°C). Cyclopentane derivatives are broadly important as starting materials for diverse chemical syntheses.

Intermediates for Pharmaceuticals and Agrochemicals

Beyond its role in general complex molecular synthesis, this compound is specifically employed as an intermediate in the production of pharmaceuticals and agrochemicals. nih.gov Its cyclic alkene structure provides a versatile scaffold, making it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) and compounds used in agricultural applications. nih.gov This includes the synthesis of various cyclopentane derivatives that are crucial for these industries.

Role as a Probe Molecule in Materials Science

In materials science, this compound is extensively utilized as a probe molecule. Its application in this capacity primarily focuses on studying adsorption processes within porous materials, particularly zeolites. sigmaaldrich.com By observing the interactions of this compound with zeolite surfaces, researchers gain a deeper understanding of the mechanisms involved in the formation of alkenyl carbenium ions, which is vital for advancing catalytic processes. sigmaaldrich.com Furthermore, this compound serves as a model olefin compound in kinetic studies concerning the hydrogenation of olefins across various catalytic systems. sigmaaldrich.com This allows for the investigation and optimization of catalyst performance and reaction pathways. sigmaaldrich.com

Q & A

Q. Experimental Design :

- Conduct TPD at 300–500 K under UHV.

- Monitor product ratios via mass spectrometry (m/z 82 vs. 84).

Advanced: What causes discrepancies in reported gas-phase heats of formation?

Methodological Answer:

Discrepancies arise from measurement techniques and calibration standards:

- Chyd (Hydrogenation Calorimetry) : Yields ΔfH° = -4.39 kJ/mol .

- Cm (Combustion Calorimetry) : Yields ΔfH° = -3.6 ± 0.75 kJ/mol due to solvent enthalpy corrections .

- NIST Recommendations : Use averaged values (±2 kJ/mol) with uncertainty propagation .

Advanced: How can computational models resolve contradictions in isomerization dynamics?

Methodological Answer:

Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate:

- Transition State (TS) Barriers : Compare methyl migration pathways.

- Solvent Effects : Use PCM models for liquid-phase corrections.

Validate against experimental ΔrH° values (e.g., 15.8 kJ/mol for gas-phase isomerization) .

Advanced: What mechanisms explain proton affinity variations in gas-phase ion energetics?

Methodological Answer:

Proton affinity (816.5 kJ/mol) correlates with carbocation stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.